molecular formula C15H15N5O2 B3013622 6-methyl-N-(3-methylbenzyl)-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide CAS No. 1775356-20-1

6-methyl-N-(3-methylbenzyl)-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide

Cat. No. B3013622
M. Wt: 297.318
InChI Key: PMEZWOPNYIUFQV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex heterocyclic compounds often involves multi-step reactions that build upon simpler molecules. In the case of compounds related to 6-methyl-N-(3-methylbenzyl)-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide, the process can include the formation of various intermediates such as quinazolinones, esters, and hydrazides. For instance, the synthesis described in one study involves the reaction of a quinazolinone with formamide, followed by alkylation and treatment with hydrazine hydrate and benzaldehyde to produce hydrazide intermediates. These intermediates can then undergo further reactions to form pyrazoles, hydrazones, and triazoles through cyclization and fusion reactions .

Molecular Structure Analysis

The molecular structure of heterocyclic compounds like triazoles is characterized by the presence of multiple nitrogen atoms within the ring system, which can significantly influence the compound's properties. In the case of 1,2,3-triazolo[4,5-e]furazano[3,4-b]pyrazine 6-oxide, the structure has been elucidated using techniques such as IR and multinuclear NMR spectroscopy, and single-crystal X-ray diffraction. These analyses reveal the positioning of hydrogen atoms and the distribution of charges across the molecule, which are crucial for understanding the compound's reactivity and stability .

Chemical Reactions Analysis

The reactivity of heterocyclic compounds is largely determined by the functional groups attached to the ring system and the electronic distribution within the molecule. For example, the reaction of hydrazide with isothiocyanate derivatives can lead to the formation of hydrazinecarbothioamide derivatives, which can then cyclize to form triazole-3-thiols and thiadiazoles. Additionally, the fusion of hydrazide with phthalimide can yield annelated compounds such as 1,2,4-triazolo[3,4-a]isoindol-5-one. These reactions are indicative of the versatility of heterocyclic chemistry and the potential for generating a wide array of compounds with varying properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of heterocyclic compounds are influenced by their molecular structure. For instance, the energetic properties of 1,2,3-triazolo[4,5-e]furazano[3,4-b]pyrazine 6-oxide and its salts have been studied, revealing good densities, high thermal stabilities, and high heats of formation. These properties are assessed using techniques such as differential scanning calorimetry and elemental analysis. Additionally, the detonation properties, such as pressures and velocities, are calculated using the G2 method and the EXPLO5 program, indicating the potential use of these compounds in energetic materials. The sensitivity to impact is also a critical property for such applications, with these materials being described as insensitive .

Scientific Research Applications

Antimicrobial Evaluation

A study by Patil et al. (2021) synthesized derivatives of triazolo-pyrazine and evaluated their antimicrobial activity against bacterial and fungal strains. This research indicated the potential of such compounds in developing antimicrobial agents (Patil et al., 2021).

Anticonvulsant Activity

Kelley et al. (1995) synthesized 8-amino-3-benzyl-1,2,4-triazolo[4,3-a] pyrazines and tested their anticonvulsant activity, demonstrating the bioisostere potential of the triazolo[4,3-a]pyrazine ring system in anticonvulsant drugs (Kelley et al., 1995).

Biological Activity and Toxicity Prediction

Danylchenko et al. (2016) conducted computer predictions of the biological activity spectrum and acute toxicity of triazolo[4,3-a]quinazoline derivatives. They identified compounds with potential antineurotic activity, specifically for treating male reproductive and erectile dysfunction (Danylchenko et al., 2016).

Antioxidant Properties

Bayazeed and Alnoman (2020) explored the antioxidant properties of triazolo[1,5-a]pyrimidine-based compounds, identifying specific compounds with significant antioxidant activity (Bayazeed & Alnoman, 2020).

Inotropic Evaluation

Liu et al. (2009) evaluated a series of triazolo[4,3-a]quinolin derivatives for positive inotropic activity, finding some derivatives with significant activity compared to standard drugs (Liu et al., 2009).

P2X7 Receptor Antagonists

Letavic et al. (2017) described the preclinical characterization of triazolo[4,5-c]pyridines as P2X7 antagonists, highlighting their potential in the treatment of various diseases, including CNS disorders (Letavic et al., 2017).

Cardiovascular Agent Evaluation

Sato et al. (1980) synthesized triazolo[1,5-a]pyrimidines fused to various heterocyclic systems and evaluated their coronary vasodilating and antihypertensive activities. They identified a compound with significant potential as a cardiovascular agent (Sato et al., 1980).

properties

IUPAC Name

6-methyl-N-[(3-methylphenyl)methyl]-4-oxo-5H-triazolo[1,5-a]pyrazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O2/c1-9-4-3-5-11(6-9)7-16-14(21)12-13-15(22)17-10(2)8-20(13)19-18-12/h3-6,8H,7H2,1-2H3,(H,16,21)(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMEZWOPNYIUFQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CNC(=O)C2=C3C(=O)NC(=CN3N=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-methyl-N-(3-methylbenzyl)-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide

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